molecular formula C15H17N5O B12211851 1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12211851
M. Wt: 283.33 g/mol
InChI Key: ZJGIFPHYFDBBPO-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-chloropyrimidine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and scalable. This method can significantly reduce reaction times and improve yields compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for protein kinases.

    Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can lead to the disruption of cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its methoxyphenyl group contributes to its selectivity and potency as an enzyme inhibitor .

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H17N5O/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3,(H,16,17,19)

InChI Key

ZJGIFPHYFDBBPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC

Origin of Product

United States

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